molecular formula C12H20Cl2N2O B6434784 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2549032-03-1

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B6434784
CAS No.: 2549032-03-1
M. Wt: 279.20 g/mol
InChI Key: DFOIELJKPRZXSG-UHFFFAOYSA-N
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Description

3-Methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a piperidin-4-ylmethoxy group at the 4-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

3-methyl-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-8-14-7-4-12(10)15-9-11-2-5-13-6-3-11;;/h4,7-8,11,13H,2-3,5-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOIELJKPRZXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-4-Hydroxypyridine

Piperidine-4-ylmethanol Derivatization

The piperidine moiety is introduced via a hydroxymethyl intermediate, often protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during coupling.

Protection of Piperidine-4-ylmethanol

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a key intermediate, synthesized from piperidin-4-ylmethanol using Boc anhydride under basic conditions. This protection is critical for subsequent Mitsunobu reactions, as free amines can quench the coupling reagents.

Ether Bond Formation via Mitsunobu Reaction

The Mitsunobu reaction is employed to couple the protected piperidine methanol with 3-methyl-4-hydroxypyridine, forming the critical ether linkage.

Reaction Conditions and Optimization

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Mechanism : The reaction proceeds via oxidation-reduction, where DEAD activates the hydroxyl groups for nucleophilic displacement.

  • Yield : Typical yields range from 53–72% for analogous pyridine-piperidine ethers.

Example Protocol :

  • Dissolve 3-methyl-4-hydroxypyridine (1.0 equiv) and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.2 equiv) in anhydrous THF.

  • Add DEAD (1.5 equiv) and PPh₃ (1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–18 hours.

  • Quench with water, extract with dichloromethane, and purify via column chromatography to isolate tert-butyl 4-[(3-methylpyridin-4-yloxy)methyl]piperidine-1-carboxylate .

Deprotection and Salt Formation

Removal of the Boc group and subsequent protonation with HCl yields the dihydrochloride salt.

Acidic Deprotection

  • Reagents : 4 M HCl in 1,4-dioxane or ethanolic HCl.

  • Conditions : Stir at room temperature for 3–6 hours. Excess HCl ensures dual protonation of the piperidine nitrogen and pyridine ring.

Example Protocol :

  • Treat tert-butyl 4-[(3-methylpyridin-4-yloxy)methyl]piperidine-1-carboxylate (1.0 equiv) with 4 M HCl in dioxane (5.0 equiv).

  • Stir at 25°C until Boc cleavage is complete (TLC monitoring).

  • Concentrate under reduced pressure and triturate with diethyl ether to precipitate 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride .

Crystallization and Purification

  • Solvent Systems : Amorphous forms are obtained via anti-solvent addition (e.g., dichloromethane-methanol).

  • Crystalline Forms : Recrystallization from methanol-dichloromethane mixtures yields pure dihydrochloride salts.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : Key signals include δ 8.22 (pyridine H-2, dd, J = 2.8 Hz), 7.94 (pyridine H-6, dd, J = 8.6 Hz), and 3.82 (piperidine CH₂O, s).

  • Mass Spectrometry : m/z 249 (M + H⁺) for the free base, with isotopic clusters confirming chlorine presence in the dihydrochloride.

Purity and Yield

  • HPLC : >98% purity using C18 columns with 0.1% trifluoroacetic acid/acetonitrile gradients.

  • Yield : 60–75% overall yield from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Scale-Up and Process Optimization

Solvent Selection

  • Mitsunobu Reaction : THF or dichloromethane balances reactivity and solubility.

  • Deprotection : 1,4-dioxane or ethanol facilitates HCl solubility and minimizes side reactions.

Cost-Effective Modifications

  • Catalyst Recycling : Triphenylphosphine oxide (byproduct) is removed via aqueous washes.

  • Salt Formation : Direct isolation from the deprotection reaction reduces downstream steps.

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Functionalization

  • Mitigation : Use directing groups (e.g., boronates) to enhance hydroxylation at the 4-position.

Piperidine Ring Protonation

  • Mitigation : Controlled HCl stoichiometry ensures dihydrochloride formation without over-acidification.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Mitsunobu CouplingBoc protection, DEAD/PPh₃, HCl60–75>98High
Nucleophilic Substitution4-Chloro precursor, NaOH40–5590–95Moderate

Industrial Applications and Patents

Patent WO2016170545A1 highlights analogous piperidine derivatization for kinase inhibitors, validating the Mitsunobu-deprotection sequence for large-scale synthesis. The use of solvent-anti-solvent crystallization aligns with Good Manufacturing Practices (GMP) for pharmaceutical intermediates .

Scientific Research Applications

Medicinal Chemistry

This compound has emerged as a potential therapeutic agent due to its interaction with lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibition of LSD1 can lead to altered gene expression patterns that suppress tumor growth. Studies have reported Ki values as low as 29 nM against LSD1, indicating potent inhibitory activity.

Biological Activities

The biological activities associated with 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride include:

  • Anticancer Activity : The compound's ability to inhibit LSD1 suggests potential applications in oncology, particularly for cancers characterized by elevated LSD1 levels.
  • Neuropharmacological Effects : Similar compounds have shown effects on neurotransmitter systems, which may influence mood and cognition.
  • Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity; however, further research is necessary to confirm these effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the methoxy substitution can significantly affect potency and selectivity against LSD1. Variations in substituents have been shown to impact binding affinity and inhibition profiles.

Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibition of LSD1 in vitro, underscoring their potential as therapeutic agents in cancer treatment.

Pharmacokinetic Profiling

Studies on related compounds have provided insights into their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for assessing the viability of these compounds in clinical settings.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
This compound C₁₂H₁₈Cl₂N₂O₂ (inferred) ~305.2 (calculated) 3-methyl, 4-(piperidin-4-ylmethoxy) Hypothesized CNS modulation; no direct data
3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride C₁₁H₁₅Cl₂FN₂O₂ 293.16 3-fluoro, 4-(piperidin-4-ylmethoxy) Research intermediate; fluorination enhances metabolic stability
2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride C₁₁H₁₈Cl₂N₂O₂ 281.18 2-methoxy, 4-(piperidin-3-yloxy) Unknown; structural similarity to nicotinic receptor ligands
4-Amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride C₁₁H₁₈ClN₃O 243.74 4-amino, 1-(3-methoxy-2-pyridyl) Kinase inhibitor research; amino group aids binding affinity
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride C₁₁H₁₅Cl₂N₄O 308.17 Fused imidazo-pyridine, piperidin-4-yl Intermediate for Rimegepant sulfate (migraine therapy)

Key Observations

Methoxy groups (e.g., in ) often increase solubility but may reduce metabolic stability compared to alkyl or halogen substituents.

Physicochemical Properties :

  • The dihydrochloride salt form (common in ) improves aqueous solubility, critical for in vivo bioavailability.
  • Molecular weights range from ~243–308 g/mol, aligning with small-molecule drug candidates.

Biological Activity: Piperidine-pyridine hybrids are frequently employed in CNS drug development. For example, the imidazo-pyridine derivative in is a precursor to Rimegepant, a CGRP receptor antagonist. Amino or methoxy substituents (e.g., ) are linked to receptor binding modulation, suggesting the target compound could interact with similar targets (e.g., GPCRs, ion channels).

Regulatory and Environmental Considerations

  • Environmental Impact: Piperidine derivatives often lack comprehensive ecotoxicology data.
  • Regulatory Status : Compounds like Rimegepant intermediates are subject to pharmaceutical safety regulations (e.g., ICH guidelines), whereas research chemicals may have less stringent oversight.

Biological Activity

3-Methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18N2O2HClC_{12}H_{18}N_{2}O\cdot 2HCl and features a pyridine ring substituted with a methoxy group and a piperidine moiety. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

This compound primarily acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. LSD1 plays a critical role in cancer biology, and its inhibition can lead to altered gene expression patterns that may suppress tumor growth. Studies have shown that derivatives of this compound exhibit Ki values as low as 29 nM against LSD1, indicating potent inhibitory activity and selectivity over related enzymes such as monoamine oxidase A and B .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : The inhibition of LSD1 suggests potential applications in cancer therapy, particularly for cancers characterized by overexpression of this enzyme.
  • Neuropharmacological Effects : Compounds within this structural class have been linked to effects on neurotransmitter systems, potentially influencing mood and cognition .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, though further research is required to elucidate these effects fully.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the piperidine ring or the methoxy substitution can significantly affect potency and selectivity against LSD1. For instance, variations in the substituents on the piperidine ring have been shown to impact binding affinity and enzyme inhibition profiles .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPyridine with methoxy & piperidinePotent LSD1 inhibitor
4-PiperidoneContains piperidine; lacks pyridine ringAntidepressant properties
N-(4-Piperidinyl)-2-pyridonePyridone structure; includes piperidineAnticancer potential

This table illustrates how structural variations influence biological activity across similar compounds.

Case Studies

  • Inhibition Studies : A study reported that derivatives of this compound demonstrated significant inhibition of LSD1 in vitro, highlighting their potential as therapeutic agents in oncology .
  • Pharmacokinetic Profiling : Research on related compounds has provided insights into their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for assessing the viability of these compounds in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride?

  • Answer: The synthesis typically involves multi-step reactions starting with pyridine and piperidine derivatives. Key steps include:

  • Intermediate preparation: Synthesizing 3-methylpyridine and functionalizing the piperidine ring at the 4-position.
  • Coupling reaction: Reacting the intermediates under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) .
  • Salt formation: Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .

Q. What analytical techniques are effective for characterizing this compound?

  • Answer:

  • NMR spectroscopy: Confirms structural integrity, particularly the methyl and methoxy substituents.
  • HPLC: Assesses purity (>95% is typical for research-grade material).
  • Mass spectrometry: Validates molecular weight (C12H17N2O·2HCl, ~288.2 g/mol) .

Q. What are the solubility and stability profiles of this compound?

  • Answer:

  • Solubility: Freely soluble in water and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt. Limited solubility in non-polar solvents .
  • Stability: Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Q. What safety protocols are required for handling this compound?

  • Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to mitigate inhalation risks.
  • Spill management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying conditions?

  • Answer:

  • Temperature: Reactions at 60–80°C improve coupling efficiency .
  • Catalysts: Palladium catalysts (e.g., Pd/C) enhance Suzuki-Miyaura cross-coupling steps.
  • Purification: Column chromatography (silica gel, methanol/ethyl acetate gradient) removes byproducts .

Q. What mechanisms underlie its biological activity in kinase inhibition?

  • Answer: The compound’s dual-ring system (pyridine and piperidine) mimics ATP-binding motifs in kinases. Computational docking studies suggest:

  • Hydrogen bonding: Between the protonated piperidine nitrogen and kinase active sites.
  • Steric effects: The methyl group at position 3 modulates selectivity against anaplastic lymphoma kinase (ALK) .

Q. How do researchers resolve discrepancies in biological activity data across studies?

  • Answer:

  • Assay standardization: Use isogenic cell lines to control genetic variability.
  • Salt form validation: Confirm dihydrochloride vs. free base discrepancies via LC-MS.
  • Dose-response curves: Establish EC50 values under consistent pH (6.5–7.5) .

Q. What computational tools predict interactions with novel targets?

  • Answer:

  • Molecular dynamics simulations: Analyze binding stability (e.g., GROMACS).
  • QSAR models: Correlate substituent effects (e.g., methyl vs. chloro) with inhibitory potency.
  • ADMET prediction: SwissADME assesses bioavailability and toxicity risks .

Key Considerations for Experimental Design

  • Control experiments: Include piperidine-free analogs to isolate structural contributions.
  • Buffer compatibility: Avoid phosphate buffers if precipitation occurs; use Tris-HCl instead.
  • In vivo studies: Account for salt form differences in pharmacokinetics (e.g., plasma half-life) .

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